4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide

Analytical Chemistry Fluorescent Derivatization HPLC

DACB-CN is the optimal pre-column derivatization reagent for detecting trace alcohols by HPLC. Its benzoyl cyanide group delivers 2.5-5x better sensitivity (1-2 fmol) than isocyanate analogs, ensuring reliable quantification of lipophilic alcohols in complex matrices. Ideal for pharmaceutical QA/QC and metabolomics.

Molecular Formula C21H18N2O3
Molecular Weight 346.4 g/mol
CAS No. 203256-20-6
Cat. No. B1624732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide
CAS203256-20-6
Molecular FormulaC21H18N2O3
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)C#N
InChIInChI=1S/C21H18N2O3/c1-3-23(4-2)17-10-9-16-11-18(21(25)26-20(16)12-17)14-5-7-15(8-6-14)19(24)13-22/h5-12H,3-4H2,1-2H3
InChIKeySWWHUDUIQPNVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (CAS 203256-20-6) for Sensitive Fluorescent Derivatization in HPLC


4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (DACB-CN), a synthetic coumarin-based fluorescent dye with the molecular formula C₂₁H₁₈N₂O₃ and a molecular weight of 346.38 g/mol, serves primarily as a pre-column fluorescent derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). This compound is characterized by a 7-diethylaminocoumarin fluorophore conjugated to a benzoyl cyanide reactive group, enabling the formation of stable, highly fluorescent esters with saturated alcohols (C₈–C₂₂) [1]. Its spectral properties include an excitation maximum at 408 nm and an emission maximum at 486 nm, positioning it within the blue-cyan region of the visible spectrum, a range that is well-separated from many common biological autofluorescent backgrounds .

Why 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide Cannot Be Substituted by Other Coumarin or Generic Fluorescent Dyes


Generic substitution among fluorescent derivatization reagents is scientifically unsound due to the critical interplay between the reactive group's chemoselectivity, the fluorophore's spectral properties, and the resulting derivative's chromatographic behavior. For instance, while the isocyanate analog DACB-NCO also targets alcohols, it exhibits a 2.5- to 5-fold lower detection sensitivity (5 fmol vs. 1-2 fmol for DACB-CN) [1]. Furthermore, reagents designed for carboxylic acids, such as MPAC-Br, are chemically incompatible with alcohol functional groups, and alternative alcohol-directed reagents like Bodipy FL, while offering comparable or slightly better sensitivity (<1 fmol), may require different excitation sources or produce derivatives with distinct retention times that are not interchangeable in established HPLC protocols [2]. The specific benzoyl cyanide moiety of DACB-CN offers a unique balance of reactivity and stability, ensuring quantitative derivatization of lipophilic alcohols under mild conditions without extensive side-product formation, a factor that directly impacts assay reproducibility and limit of detection.

Quantitative Performance Evidence for 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (DACB-CN) vs. Key Comparators


Superior Detection Sensitivity for Alcohols vs. Isocyanate Analog DACB-NCO

DACB-CN provides a 2.5- to 5-fold improvement in detection limit for alcohols compared to its direct structural analog, DACB-NCO. The cyanide-based reagent achieves a detection limit of 1-2 fmol per 10 µL injection for cetyl alcohol, whereas the isocyanate derivative requires 5 fmol per 10 µL to achieve the same signal-to-noise ratio (S/N=3) [1]. This translates to a quantifiable advantage in sensitivity, enabling the detection of lower analyte concentrations and reducing sample consumption.

Analytical Chemistry Fluorescent Derivatization HPLC

Optimized Spectral Separation for Reduced Background Interference vs. Generic Blue Fluorophores

DACB-CN exhibits a substantial Stokes shift of approximately 78 nm (λex 408 nm; λem 486 nm) . This large separation between excitation and emission maxima minimizes self-quenching and reduces interference from Rayleigh and Raman scattering, which is particularly advantageous in complex biological matrices. In comparison, common alternatives like 9-anthracenecarbonyl cyanide (9-anthroyl nitrile) have a smaller Stokes shift (λex 361 nm; λem 451 nm) of 90 nm, but their excitation in the UV range (361 nm) is more prone to interference from endogenous biomolecules like proteins and nucleic acids . The excitation of DACB-CN at 408 nm is more specific, leading to lower background signals and improved signal-to-noise ratios in biological samples.

Fluorescence Spectroscopy Bioanalytical Method Development Spectral Interference

High Sensitivity for Alcohol Quantification Compared to Broad-Class Derivatization Reagents

DACB-CN's detection limit of 1-2 fmol for cetyl alcohol positions it among the most sensitive reagents for alcohol analysis [1]. This performance is comparable to Bodipy FL, which achieves a detection limit of <1 fmol for cholesterol and bryostatin, but the use of Bodipy FL requires a different derivatization chemistry (carboxylic acid dye esterification) that may not be compatible with all alcohol substrates [2]. In contrast, DACB-CN offers a more versatile and direct derivatization pathway for a wide range of saturated alcohols (C₈–C₂₂) without requiring a catalyst or harsh conditions, as evidenced by its successful application in HPLC separation of C₈–C₂₂ alcohol derivatives [1].

Analytical Method Validation Trace Analysis Alcohol Quantification

Optimal Application Scenarios for 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide Based on Quantitative Performance Evidence


Ultra-Trace Analysis of Lipophilic Alcohols in Complex Biological Matrices

DACB-CN is ideally suited for the quantification of low-abundance, lipophilic alcohols (e.g., long-chain fatty alcohols, sterols, or hydroxylated drug metabolites) in plasma, serum, or tissue extracts. Its femtomole-level detection limit (1-2 fmol) and large Stokes shift (78 nm) minimize matrix interference, enabling reliable peak integration and quantification even at sub-picomolar concentrations [1]. This application is supported by its proven ability to derivatize and separate saturated alcohols from C₈ to C₂₂ on a reversed-phase HPLC column [1].

Pharmaceutical Quality Control for Residual Alcohols in Drug Substances

In pharmaceutical manufacturing, the detection of residual solvents and process-related alcohols is a critical quality attribute. DACB-CN provides a robust, highly sensitive, and reproducible method for quantifying trace levels of fatty alcohols or steroidal alcohols in active pharmaceutical ingredients (APIs). Its performance advantage over the isocyanate analog DACB-NCO (2.5-5x better sensitivity) directly supports compliance with stringent regulatory limits, such as those set by the ICH for residual solvents [1].

Metabolic Flux Analysis Using Isotope-Labeled Alcohols

The high sensitivity and specificity of DACB-CN for alcohols make it a valuable tool in metabolomics and flux analysis. When combined with stable isotope-labeled substrates (e.g., ¹³C-ethanol or deuterated fatty alcohols), the reagent's ability to detect 1-2 fmol of analyte allows researchers to track metabolic pathways with minimal perturbation to cellular homeostasis. The excellent chromatographic resolution of DACB-esters ensures that labeled and unlabeled species can be accurately distinguished and quantified [1].

Development of High-Throughput Screening Assays for Lipase or Esterase Activity

DACB-CN can be employed to monitor enzymatic hydrolysis reactions that release free alcohols. The high sensitivity of the reagent allows for the detection of minute amounts of product generated during the initial, linear phase of the reaction, enabling accurate kinetic measurements and the screening of large compound libraries for enzyme inhibitors or activators. This application leverages the quantitative derivatization efficiency and the clean HPLC separation of the resulting DACB-esters [1].

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